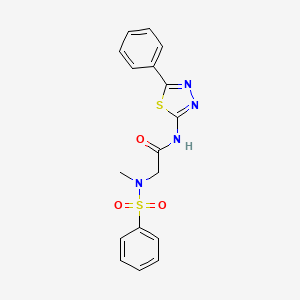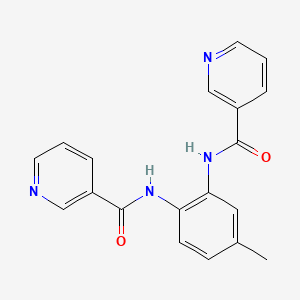
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as DMAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMAA is a derivative of 1,3-dimethylamylamine, which is a stimulant that has been used in dietary supplements and pre-workout products. DMAA has been studied for its potential as a pharmacological agent, as well as its use in scientific research.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential applications in various fields, including pharmacology, neurochemistry, and neuroscience. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression. In neurochemistry, this compound has been studied for its effects on neurotransmitters such as dopamine and norepinephrine. In neuroscience, this compound has been used as a research tool to investigate the mechanisms of action of various drugs and to study the effects of drugs on behavior.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This compound has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. This may contribute to its potential as a therapeutic agent for conditions such as ADHD and depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase alertness, focus, and energy levels. These effects are believed to be due to its stimulant properties and its effects on neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide in laboratory experiments is its potential as a research tool for investigating the mechanisms of action of various drugs. Its stimulant properties may also make it useful for studying the effects of drugs on behavior. However, one limitation of using this compound in laboratory experiments is its potential for abuse and its status as a controlled substance in some jurisdictions.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for conditions such as ADHD and depression. Further research is needed to determine its safety and efficacy in these applications. Another area of interest is its potential as a research tool for investigating the mechanisms of action of various drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential for abuse.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 3,5-dimethoxybenzaldehyde with 4-methoxyphenol in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization. This method has been used successfully in laboratory settings to produce this compound in high yields.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-4-6-14(7-5-13)23-11-17(19)18-12-8-15(21-2)10-16(9-12)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMKGMQOOYENGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)


![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)

